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Sodium D-glutamate - 28223-73-6

Sodium D-glutamate

Catalog Number: EVT-13867235
CAS Number: 28223-73-6
Molecular Formula: C5H7NNa2O4
Molecular Weight: 191.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sodium D-glutamate is derived from glutamic acid, which occurs naturally in many foods, including tomatoes and cheese. It can be classified as a flavor enhancer and is often labeled as E621 in food products . The production of sodium D-glutamate has evolved over the years, with three main methods utilized: hydrolysis of vegetable proteins, direct chemical synthesis, and bacterial fermentation, with the latter being the most prevalent today .

Synthesis Analysis

Methods of Synthesis

Technical Details

The fermentation process mimics other fermentation methods used in food production (e.g., yogurt and vinegar). During fermentation, bacteria excrete amino acids into a culture broth from which L-glutamate is isolated. The efficiency of this method continues to improve with advances in biotechnology .

Molecular Structure Analysis

Structure

Sodium D-glutamate exists primarily in its zwitterionic form in solid state:

OOCCH NH3+)(CH2)2COO-\text{OOC}-\text{CH NH}_3^+)-(\text{CH}_2)_2-\text{COO}^-

This structure features an ionic bond between sodium cations (Na+\text{Na}^+) and glutamate anions (C5H8NO4\text{C}_5\text{H}_8\text{N}\text{O}_4^-) .

Data

  • Molar Mass: 169.11 g/mol (anhydrous), 187.12 g/mol (monohydrate)
  • Melting Point: 232 °C
  • Solubility: Highly soluble in water (740 g/L at 20 °C) .
Chemical Reactions Analysis

Reactions

Sodium D-glutamate undergoes various chemical reactions depending on conditions:

  1. Decomposition: At temperatures above 232 °C, it decomposes to release toxic nitrogen oxides and sodium oxides.
  2. Dissociation: In aqueous solutions, it dissociates into sodium ions and glutamate ions:
NaC5H8NO4Na++C5H8NO4\text{NaC}_5\text{H}_8\text{N}\text{O}_4\rightarrow \text{Na}^++\text{C}_5\text{H}_8\text{N}\text{O}_4^-
  1. Maillard Reaction: In the presence of sugars at high temperatures, it participates in Maillard reactions, contributing to browning in cooked foods .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Odorless
  • Density: Approximately 26.2 g/cm³ for saturated solutions at 20 °C
  • Crystallization: Forms a pentahydrate when cooled below -8 °C .

Chemical Properties

  • pH Range: Solutions typically have a pH between 6.7 and 7.2.
  • Stability: Generally stable under food-processing conditions; does not break down during cooking.
  • Insolubility: Insoluble in common organic solvents like ether .
Applications

Sodium D-glutamate has diverse applications beyond culinary uses:

  1. Flavor Enhancer: Widely used in soups, sauces, snacks, and processed foods to enhance savory flavors.
  2. Food Industry: Commonly added to stock cubes and gravies for improved taste.
  3. Scientific Research: Utilized in studies investigating amino acid metabolism and neurotransmitter functions due to its role as a neurotransmitter precursor .
Enantiomeric Occurrence and Distribution in Biological and Food Systems

Prevalence of D-Glutamate in Fermented vs. Non-Fermented Food Matrices

The distribution of free D-glutamate exhibits pronounced variation between fermented and non-fermented food products, reflecting differential production pathways. Fermented foods consistently demonstrate higher proportions of D-gllutamate due to microbial enzymatic activity during fermentation. In contrast, non-fermented foods and chemically synthesized monosodium glutamate (MSG) contain markedly lower levels, as D-enantiomer formation remains negligible without microbial intervention.

Table 1: D-Glutamate Distribution in Food Categories

Food CategoryExample ProductsTotal Glutamate (mg/100g)% D-GlutamatePrimary D-Glutamate Source
Fermented FoodsSoy sauce, Fish sauce782–1,2641.5–5.2%Microbial racemization during fermentation
Aged DairyRoquefort, Parmesan1,200–1,2801.2–4.8%Bacterial metabolism during aging
Non-Fermented FoodsTomatoes, Peas, Corn100–250<0.3%Natural occurrence (minimal)
MSG-Added FoodsProcessed snacks, SoupsVariable (added)<0.8%Chemical synthesis impurities

Analytical studies using chiral separation techniques (e.g., LC-MS with derivatization) confirm that fermented products like soy sauce and fish sauce contain 3–5% D-glutamate relative to total free glutamate, while artisanal cheeses such as Roquefort and Parmesan exhibit 1.2–4.8% [2] [4]. This elevated percentage correlates directly with fermentation duration and microbial density. Non-fermented foods (e.g., tomatoes, peas, corn) contain trace amounts of D-glutamate (<0.3%), attributable to spontaneous racemization or background microbial activity [8]. Notably, manufactured MSG contains ≤0.8% D-enantiomer as an impurity, reflecting industrial synthesis limitations [3].

The biochemical basis for this disparity lies in enzymatic racemization—a process exclusive to microbial metabolism. Glutamate racemase (encoded by the racE/glr gene in bacteria) catalyzes L- to D-glutamate conversion during fermentation, enabling D-enantiomer accumulation in products like soy sauce and aged cheeses [1]. Non-fermented foods lack this enzymatic activity, while chemical MSG production yields predominantly L-glutamate crystals.

Role of Microbial Metabolism in D-Glutamate Biosynthesis in Food Products

Microorganisms drive D-glutamate biosynthesis through two primary mechanisms: enzymatic racemization and stress-induced synthesis. Both pathways contribute to the enantiomer's occurrence in fermented foods, though their regulatory triggers differ substantially.

Enzymatic Racemization

Glutamate racemase (MurI) serves as the cornerstone enzyme for D-glutamate production in bacterial systems. In Bacillus subtilis and other Gram-positive species, this enzyme interconverts L- and D-glutamate enantiomers to supply D-glutamate for peptidoglycan assembly in cell walls [1] [7]. During food fermentation, microbial communities (e.g., Bacillus, Lactobacillus, Staphylococcus) express glutamate racemase when free glutamate is abundant, leading to progressive D-enantiomer accumulation. For example:

  • In soy sauce fermentation, Tetragenococcus halophilus racemizes L-glutamate from soy proteins into D-glutamate over several months.
  • Cheese-ripening bacteria (e.g., Staphylococcus epidermidis) generate D-glutamate during proteolysis, contributing to the enantiomer's presence in aged varieties [1].

The racE/glr gene regulates this activity, with expression levels dictating racemization efficiency. Strains engineered for racE overexpression produce γ-poly-D-glutamate—a biopolymer with high D-glutamate content—demonstrating the enzyme's catalytic capacity [1].

Stress-Induced Synthesis

Beyond constitutive racemization, environmental stressors induce elevated D-glutamate synthesis in microbial populations. Carbon or nitrogen starvation triggers Escherichia coli and other enterobacteria to accumulate D-glutamate at ratios up to 1:6 (D:L) as demonstrated in NMR and LC-MS analyses [7]. This response likely stabilizes cellular redox equilibrium or counteracts oxidative damage. In food contexts, such stresses arise during:

  • Nutrient depletion in long-term fermentations (e.g., miso paste aging)
  • Osmotic stress in high-salt environments (e.g., fish sauce production)
  • Oxidative stress from exposure to air during processing

Under these conditions, D-glutamate functions as a microbial stress metabolite rather than a structural component, explaining its enhanced liberation into fermented matrices.

Table 2: Microbial Pathways for D-Glutamate Biosynthesis

PathwayCatalytic EnzymeGenetic RegulationInducing ConditionsFood Impact
Enzymatic RacemizationGlutamate racemase (MurI)racE/glr geneHigh free glutamate availabilitySoy sauce, aged cheeses, fish sauce
Stress ResponseGlutamate racemaseStarvation-inducedNutrient limitation, high salinityLong-fermented products

Comparative Analysis of Free D-Glutamate in Processed Foods with Added vs. Naturally Occurring Glutamate

Processed foods exhibit divergent D-glutamate profiles contingent on glutamate source: chemically synthesized MSG yields minimal D-enantiomer, while fermentation-derived glutamate contains substantially higher proportions. This dichotomy underscores how production methods influence enantiomeric distribution.

Analytical data from chiral HPLC and mass spectrometry reveals:

  • MSG-added foods (e.g., canned soups, snack foods, dressings) contain ≤0.8% D-glutamate relative to total free glutamate, reflecting industrial MSG purity standards [2] [3]. The limited D-enantiomer originates from synthesis byproducts rather than intentional inclusion.
  • Fermented sauces and condiments (e.g., soy sauce, oyster sauce, Worcestershire sauce) consistently contain 1.5–5.2% D-glutamate due to microbial activity [2] [4]. For example, Korean soy sauces average 4.7% D-glutamate, while industrially hydrolyzed vegetable proteins (non-fermented) contain <0.5% [2].
  • Naturally glutamate-rich foods (e.g., tomatoes, mushrooms, seaweed) possess D-glutamate fractions <0.3%, attributable to abiotic racemization or endogenous plant enzymes [8].

Table 3: D-Glutamate in Processed Foods by Glutamate Source

Glutamate SourceExample FoodsTotal Glutamate (mg/100g)% D-GlutamateAnalytical Method
Added MSGInstant noodles, Potato chips300–800 (added)0.1–0.8%Chiral LC-MS
Fermentation-derivedSoy sauce, Fish sauce782–1,3831.5–5.2%NMR with chiral auxiliaries
Hydrolyzed proteinsYeast extract, Autolyzed yeast900–1,9600.4–1.1%Enzymatic assay
Natural occurrenceTomato juice, Grape juice140–258<0.3%Capillary electrophoresis

Mechanistically, the disparity arises because commercial MSG derives from Corynebacterium glutamicum fermentation optimized for L-glutamate output (>99.6% L-enantiomer) [4] [10]. Downstream crystallization further purifies L-glutamate, minimizing D-form contamination. Conversely, traditional food fermentations employ complex microbial consortia expressing glutamate racemase throughout extended production cycles, enabling D-enantiomer accumulation.

Processing parameters further modulate D-glutamate levels:

  • Temperature: Thermal treatments (e.g., pasteurization) reduce racemase activity, limiting D-glutamate in sterilized products.
  • Fermentation duration: Longer aging increases D-glutamate proportions, as observed in artisanal versus industrial soy sauces.
  • Starter cultures: Strains with high racemase expression (e.g., Bacillus licheniformis) elevate D-enantiomer yields [1].

Thus, while added MSG contributes negligible D-glutamate, fermented ingredients intrinsically generate this enantiomer through uncontrolled microbial processes. This contrast highlights how food processing methodologies directly determine enantiomeric distribution.

Properties

CAS Number

28223-73-6

Product Name

Sodium D-glutamate

IUPAC Name

disodium;(2R)-2-aminopentanedioate

Molecular Formula

C5H7NNa2O4

Molecular Weight

191.09 g/mol

InChI

InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1

InChI Key

PXEDJBXQKAGXNJ-HWYNEVGZSA-L

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]

Isomeric SMILES

C(CC(=O)[O-])[C@H](C(=O)[O-])N.[Na+].[Na+]

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